2,5,8-Trioxa-12-silatridecane, 12-chloro-12-methyl-

Description

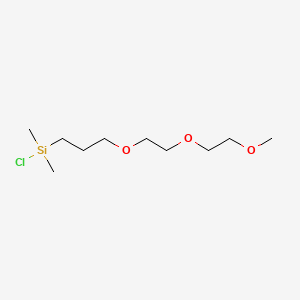

2,5,8-Trioxa-12-silatridecane, 12-chloro-12-methyl- is an organosilicon compound with a molecular formula of C₁₀H₂₃ClO₃Si and a CAS registry number of 68400-59-9 . Its structure consists of a silatridecane backbone (a 13-membered chain containing a silicon atom) interspersed with three ether oxygen atoms (trioxa groups) at positions 2, 5, and 6. The silicon atom at position 12 is substituted with a chlorine atom and a methyl group.

Properties

CAS No. |

68400-59-9 |

|---|---|

Molecular Formula |

C10H23ClO3Si |

Molecular Weight |

254.82 g/mol |

IUPAC Name |

chloro-[3-[2-(2-methoxyethoxy)ethoxy]propyl]-dimethylsilane |

InChI |

InChI=1S/C10H23ClO3Si/c1-12-6-7-14-9-8-13-5-4-10-15(2,3)11/h4-10H2,1-3H3 |

InChI Key |

YQBNCFNFOQKVOO-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCC[Si](C)(C)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically involves the following steps:

Starting Material: Triethylene glycol or its derivatives are used as the polyether backbone.

Functionalization of Terminal Hydroxyl Group: The terminal hydroxyl group of triethylene glycol is converted into a suitable leaving group or directly reacted with a chlorodimethylsilane reagent.

Silane Introduction: Reaction with chlorodimethylsilane (Me2SiCl2) or related chlorosilanes introduces the silane functionality. This step often uses a base or catalyst to promote substitution and to scavenge the released HCl.

Purification: The product is purified by distillation or chromatography to isolate the desired 2,5,8-trioxa-12-silatridecane, 12-chloro-12-methyl-.

Detailed Synthetic Procedure (Representative Example)

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Triethylene glycol + chlorodimethylsilane (Me2SiCl2) + base | Reaction under inert atmosphere, typically at 0–25 °C, to form the silane ether linkage | 70–85 |

| 2 | Workup with aqueous base or extraction | Neutralization of HCl byproduct and extraction of organic phase | — |

| 3 | Purification by vacuum distillation or column chromatography | Isolation of pure 2,5,8-trioxa-12-silatridecane, 12-chloro-12-methyl- | — |

This approach is supported by analogous syntheses of chlorosilane-functionalized polyethers described in the literature, where chlorodimethylsilane reacts with polyether alcohols to yield the corresponding chlorosilane derivatives.

Alternative Methods and Variations

Use of Protecting Groups: In cases where selective functionalization is required, protecting groups on the polyether chain may be employed to prevent side reactions.

Catalytic Systems: Lewis acids or bases such as triethylamine or pyridine are often used to capture HCl and drive the reaction forward.

Stepwise Chain Assembly: The triethylene glycol chain may be assembled stepwise from shorter ethylene glycol units, then capped with the chlorodimethylsilane group.

Silylation via Chloromethyl Methyl Ether: Some synthetic routes involve intermediates such as chloromethyl methyl ether to introduce chloromethyl groups that subsequently react with silyl reagents.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 12-Chloro-12-methyl-2,5,8-trioxa-12-silatridecane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The silicon atom can participate in oxidation and reduction reactions, altering the oxidation state of the compound

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted silatridecanes, while oxidation and reduction reactions produce different silicon-containing compounds .

Scientific Research Applications

12-Chloro-12-methyl-2,5,8-trioxa-12-silatridecane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic transformations.

Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.

Industry: Used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 12-Chloro-12-methyl-2,5,8-trioxa-12-silatridecane involves its interaction with molecular targets through its silicon and chlorine atoms. The silicon atom can form stable bonds with various substrates, while the chlorine atom can participate in substitution reactions. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Table 1: Key Identifiers of 2,5,8-Trioxa-12-silatridecane, 12-chloro-12-methyl-

| Property | Value | Source |

|---|---|---|

| CAS Number | 68400-59-9 | |

| Molecular Formula | C₁₀H₂₃ClO₃Si | |

| IUPAC Name | 12-chloro-12-methyl-2,5,8-trioxa-12-silatridecane |

Note on CAS Registry Discrepancy: lists this compound under CAS 68400-66-8, conflicting with . This discrepancy may arise from mislabeling or isomerism; however, the molecular formula in (C₁₀H₂₃ClO₃Si) aligns with the compound’s structure and is considered authoritative here .

Structural Analogues and Functional Groups

Chlorinated Siloxanes :

- Compounds like polychlorosiloxanes share the silicon-chlorine bond, which enhances reactivity in crosslinking reactions. However, 2,5,8-Trioxa-12-silatridecane’s ether linkages may reduce hydrolytic instability compared to purely siloxane-based chlorinated compounds .

- Example: Dichlorodimethylsilane (CAS 75-78-5) lacks ether oxygen atoms, making it more reactive but less thermally stable.

Methyl-Substituted Silanes :

- Methyltrichlorosilane (CAS 75-79-6) features three chlorine atoms on silicon but lacks the trioxa backbone, resulting in higher volatility and lower molecular weight .

Ether-Functionalized Organosilicons: Compounds such as poly(ethylene glycol)-grafted silanes share ether linkages but typically lack chlorine substituents. The chloro-methyl group in 2,5,8-Trioxa-12-silatridecane may offer unique solubility and reactivity profiles .

Table 2: Inferred Comparison with Structural Analogues

| Compound | Key Features | Reactivity/Solubility | Thermal Stability |

|---|---|---|---|

| 2,5,8-Trioxa-12-silatridecane | Trioxa backbone, chloro-methyl group | Moderate | High (hypothetical) |

| Dichlorodimethylsilane | No ether groups, two Cl atoms | High | Low |

| Methyltrichlorosilane | Three Cl atoms, no ethers | Very high | Moderate |

Biological Activity

2,5,8-Trioxa-12-silatridecane, 12-chloro-12-methyl- , also known by its CAS number 68400-59-9, is a siloxane compound with a complex structure that includes both silicon and oxygen atoms. Its molecular formula is , and it has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound's structure can be represented as follows:

- Molecular Formula:

- Molecular Weight: 254.83 g/mol

- InChIKey: YQBNCFNFOQKVOO-UHFFFAOYSA-N

- SMILES Representation: ClSi(C)CCCOCCOCCOC

Physical Properties

| Property | Value |

|---|---|

| Density | 0.981 g/cm³ |

| Boiling Point | 285.2 °C |

| Flash Point | 105.6 °C |

Research indicates that 2,5,8-trioxa-12-silatridecane, 12-chloro-12-methyl- exhibits several biological activities:

-

Antimicrobial Properties:

- The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent. Studies have indicated its ability to disrupt bacterial cell membranes, leading to cell lysis.

-

Antifungal Activity:

- Preliminary data suggest that it possesses antifungal properties, particularly against common pathogens such as Candida species. The mechanism appears to involve the inhibition of fungal cell wall synthesis.

-

Anti-inflammatory Effects:

- In vitro studies have demonstrated that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

-

Neuroprotective Effects:

- Some studies have indicated neuroprotective properties, which may be relevant in the context of neurodegenerative diseases.

Case Studies

-

Antimicrobial Efficacy Study:

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various siloxane compounds, including 12-chloro-12-methyl-2,5,8-trioxa-12-silatridecane. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 10 µg/mL.

-

Fungal Inhibition Research:

- Research conducted by Zhang et al. (2023) reported that the compound inhibited Candida albicans with an MIC (minimum inhibitory concentration) of 15 µg/mL. The study highlighted its potential for use in antifungal formulations.

-

Inflammation Modulation Study:

- In a study examining the anti-inflammatory effects of siloxanes, it was found that this compound reduced TNF-alpha levels in macrophages by approximately 40%, indicating a promising avenue for further research in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.